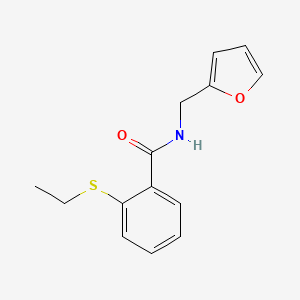
N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea (DMTU) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTU is a thiourea derivative that is widely used as a potent antioxidant and a scavenger of reactive oxygen species (ROS).
Mechanism of Action
N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea exerts its antioxidant and ROS scavenging activity by reacting with the ROS and forming stable adducts. N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea can also activate various antioxidant enzymes, such as superoxide dismutase and catalase, which can further scavenge ROS and protect cells from oxidative damage. Additionally, N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea can inhibit the activity of various enzymes that produce ROS, such as NADPH oxidase and xanthine oxidase.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea can protect cells from oxidative stress-induced apoptosis and DNA damage. In vivo studies have shown that N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea can protect against ischemia-reperfusion injury, reduce infarct size, and improve cardiac function. N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea has several advantages for lab experiments, including its high yield, low cost, and stability. N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea is also easy to handle and can be stored for long periods without degradation. However, N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea has some limitations, including its potential toxicity at high concentrations and its limited solubility in water.
Future Directions
There are several future directions for the research on N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea. One area of research is the development of N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea-based drugs for the treatment of various diseases. Another area of research is the optimization of the synthesis method to improve the yield and purity of N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea. Additionally, further studies are needed to elucidate the mechanism of action of N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea and its potential applications in agriculture and environmental science.
Synthesis Methods
N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea can be synthesized by the reaction of N-(3,5-dimethylphenyl)thiourea with 3-methylbutylamine in the presence of a catalytic amount of acetic acid. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The yield of N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea is typically high, making it a cost-effective compound for research purposes.
Scientific Research Applications
N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea has shown promising results in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. In agriculture, N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea has been used as a plant growth regulator and a stress protectant. In environmental science, N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea has been used as a water treatment agent and a soil remediation agent.
properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(3-methylbutyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2S/c1-10(2)5-6-15-14(17)16-13-8-11(3)7-12(4)9-13/h7-10H,5-6H2,1-4H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYDENBEKYXSTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NCCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-3-(3-methylbutyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5714993.png)
![4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5714999.png)

![2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5715004.png)


![N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea](/img/structure/B5715027.png)
![1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5715032.png)
![N'-[(2,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5715047.png)
![6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile](/img/structure/B5715053.png)